molecular formula C18H27ClN2O B6135383 2-[4-(2-chlorobenzyl)-1-cyclopentyl-2-piperazinyl]ethanol

2-[4-(2-chlorobenzyl)-1-cyclopentyl-2-piperazinyl]ethanol

Cat. No. B6135383
M. Wt: 322.9 g/mol
InChI Key: SCIRZORKABSFBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(2-chlorobenzyl)-1-cyclopentyl-2-piperazinyl]ethanol is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. It is also known by its chemical name, BRL-15572.

Mechanism of Action

The exact mechanism of action of 2-[4-(2-chlorobenzyl)-1-cyclopentyl-2-piperazinyl]ethanol is not fully understood. However, it is believed to act as a positive allosteric modulator of the GABA-A receptor. This results in an increase in the activity of the receptor, leading to anxiolytic and sedative effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[4-(2-chlorobenzyl)-1-cyclopentyl-2-piperazinyl]ethanol have been studied in animal models. It has been shown to have anxiolytic and sedative effects, as well as antipsychotic effects in animal models of schizophrenia. It has also been found to have analgesic and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[4-(2-chlorobenzyl)-1-cyclopentyl-2-piperazinyl]ethanol in lab experiments is its selectivity for the GABA-A receptor. This allows for more specific investigations into the role of this receptor in various neurological disorders. However, one limitation is the lack of human studies, which limits its potential for clinical applications.

Future Directions

There are several future directions for research on 2-[4-(2-chlorobenzyl)-1-cyclopentyl-2-piperazinyl]ethanol. One direction is to investigate its potential as a treatment for anxiety, depression, and schizophrenia in humans. Another direction is to explore its potential as an analgesic and anti-inflammatory agent. Additionally, further studies on its mechanism of action and its effects on other neurotransmitter systems could provide valuable insights into its therapeutic potential.

Synthesis Methods

The synthesis of 2-[4-(2-chlorobenzyl)-1-cyclopentyl-2-piperazinyl]ethanol involves several steps. The first step is the reaction of 1-cyclopentylpiperazine with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate. This results in the formation of 4-(2-chlorobenzyl)-1-cyclopentylpiperazine. The second step involves the reduction of this compound with sodium borohydride to yield 2-[4-(2-chlorobenzyl)-1-cyclopentyl-2-piperazinyl]ethanol.

Scientific Research Applications

2-[4-(2-chlorobenzyl)-1-cyclopentyl-2-piperazinyl]ethanol has been the subject of scientific research due to its potential therapeutic applications. It has been studied for its effects on various neurological disorders such as anxiety, depression, and schizophrenia. It has also been investigated for its potential as an analgesic and anti-inflammatory agent.

properties

IUPAC Name

2-[4-[(2-chlorophenyl)methyl]-1-cyclopentylpiperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27ClN2O/c19-18-8-4-1-5-15(18)13-20-10-11-21(16-6-2-3-7-16)17(14-20)9-12-22/h1,4-5,8,16-17,22H,2-3,6-7,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCIRZORKABSFBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCN(CC2CCO)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(2-Chlorobenzyl)-1-cyclopentyl-2-piperazinyl]ethanol

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